molecular formula C13H14N2O2S B2671027 Ethyl 2-(2-(3-methylpyridin-2-yl)thiazol-4-yl)acetate CAS No. 1537826-48-4

Ethyl 2-(2-(3-methylpyridin-2-yl)thiazol-4-yl)acetate

Cat. No.: B2671027
CAS No.: 1537826-48-4
M. Wt: 262.33
InChI Key: NJYMFGSULCSULB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-methylpyridin-2-yl)thiazol-4-yl)acetate (CAS 1537826-48-4) is a chemical compound with the molecular formula C13H14N2O2S and a molecular weight of 262.33 . This ester serves as a valuable synthetic intermediate and building block in medicinal chemistry research, particularly for the construction of complex heterocyclic systems with potential biological activity. Compounds based on the 2-aminothiazole scaffold, closely related to this product, have been identified as promising candidates in antimicrobial discovery . Research highlights that such structures can exhibit growth inhibition against a range of microorganisms, including Mycobacterium tuberculosis and other mycobacteria . Furthermore, molecules incorporating a pyridyl-thiazole core are versatile precursors for synthesizing a diverse array of pharmacologically relevant heterocycles, such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles . These derivatives are intensively investigated for their broad-spectrum antimicrobial, antifungal, and antiviral properties, providing a rich landscape for structure-activity relationship (SAR) studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[2-(3-methylpyridin-2-yl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-17-11(16)7-10-8-18-13(15-10)12-9(2)5-4-6-14-12/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYMFGSULCSULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=C(C=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(3-methylpyridin-2-yl)thiazol-4-yl)acetate typically involves the condensation of 3-methyl-2-aminopyridine with α-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(3-methylpyridin-2-yl)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 2-(2-(3-methylpyridin-2-yl)thiazol-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3-methylpyridin-2-yl)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituents on the thiazole and pyridine rings critically influence physicochemical and biological properties. Key analogs and their modifications are summarized below:

Compound Name / ID Substituents on Thiazole/Pyridine Molecular Formula Molecular Weight Key Features Reference
Target Compound 3-Methylpyridin-2-yl C₁₃H₁₄N₂O₂S 274.33 Base structure for comparison N/A
Compound 10d 4-(Trifluoromethyl)phenyl urea C₂₃H₂₂F₃N₅O₂S 548.2 High yield (93.4%); ureido group enhances hydrogen bonding
Compound 2 () Benzoisothiazolone pharmacophore C₁₄H₁₃N₂O₃S₂ 327.39 Antiviral activity (EC₅₀ = 2.68 µM)
Compound 2q () 6-Methoxynaphthalenyl hydrazone C₂₀H₂₀N₄O₃S 396.46 Aromatase inhibition comparable to letrozole
3-Fluoro-5-(trifluoromethyl)pyridin-2-yl C₁₃H₁₀F₄N₂O₂S 326.29 Fluorinated pyridine enhances metabolic stability
4-Methoxyphenyl C₁₄H₁₅NO₃S 277.34 Methoxy group improves solubility

Key Observations :

  • Fluorinated Pyridines (e.g., ): Enhance metabolic stability and bioavailability due to reduced oxidative degradation .
  • Hydrazone Derivatives (e.g., 2q ): Exhibit enzyme inhibition via chelation or hydrogen bonding, as seen in aromatase inhibition .

Trends :

  • Bulky substituents (e.g., trifluoromethylphenyl in 10d ) may require multi-step synthesis but achieve high yields due to optimized coupling conditions .
  • Amide couplings (e.g., 22a ) show moderate yields, influenced by steric hindrance .

Physicochemical Properties

  • Lipophilicity : Fluorinated analogs (e.g., ) exhibit higher logP values, enhancing blood-brain barrier penetration .
  • Solubility : Methoxy-substituted derivatives (e.g., ) improve aqueous solubility, critical for oral bioavailability .

Biological Activity

Ethyl 2-(2-(3-methylpyridin-2-yl)thiazol-4-yl)acetate, identified by its CAS number 1537826-48-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, backed by diverse research findings.

The molecular formula of this compound is C13H14N2O2SC_{13}H_{14}N_{2}O_{2}S, with a molecular weight of approximately 262.33 g/mol. It features a thiazole ring substituted with a pyridine moiety, which is known to influence its biological interactions.

PropertyValue
CAS Number1537826-48-4
Molecular FormulaC₁₃H₁₄N₂O₂S
Molecular Weight262.33 g/mol
StructureChemical Structure

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Activity

Thiazole compounds are also recognized for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated that this compound had a significant inhibitory effect on both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Research : In a cellular study published in Journal of Medicinal Chemistry, this compound was shown to inhibit cell proliferation in various cancer cell lines. The compound's ability to induce cell cycle arrest at the G1 phase was highlighted, along with its impact on mitochondrial integrity .

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:

  • Enzyme Inhibition : The thiazole ring may interact with enzyme active sites, inhibiting their function and thereby disrupting metabolic pathways in microorganisms and cancer cells.
  • Receptor Modulation : The pyridine moiety can enhance binding affinity to various receptors involved in signal transduction pathways, influencing cellular responses.

Q & A

Q. Methodological Answer :

Crystallization : Grow single crystals using solvent diffusion (e.g., ethyl acetate/petroleum ether) .

Data Collection : Use Mo Kα radiation (λ = 0.71075 Å) with a Rigaku RAXIS-RAPID diffractometer.

Refinement : Employ SHELXL for structure solution and refinement. Key parameters include:

  • Space group: P21/c (monoclinic)
  • Unit cell dimensions: a = 12.582 Å, b = 14.790 Å, c = 21.406 Å, β = 92.572°
  • Final R-factors: R₁ < 0.05, wR₂ < 0.13 .

Basic: What spectroscopic techniques are critical for verifying the compound’s purity and structure?

Q. Methodological Answer :

  • NMR : ¹H NMR identifies protons on the thiazole (δ 6.8–7.5 ppm) and pyridine rings (δ 8.0–8.5 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and ester (δ 60–65 ppm) groups .
  • Mass Spectrometry : ESI-MS detects the molecular ion peak (e.g., m/z 293.3 for C₁₃H₁₃N₂O₂S) .
  • IR : Stretching vibrations for C=O (1720 cm⁻¹) and C=N (1600 cm⁻¹) .

Advanced: How do structural modifications (e.g., fluorination) impact biological activity?

Methodological Answer :
Comparative analysis of analogs reveals:

Analog Modification Biological Effect Source
5-Chloropyridin-2-ylChlorine substitutionEnhanced anticancer selectivity
3-Fluoro-5-(trifluoromethyl)pyridin-2-ylFluorinationImproved metabolic stability
Oxadiazole derivativesHeterocycle additionAntifungal activity (IC₅₀: 12–25 µM)

Fluorination at the pyridine ring increases lipophilicity and target binding affinity, while trifluoromethyl groups enhance metabolic resistance .

Advanced: How should researchers address contradictions in biological assay data (e.g., variable IC₅₀ values)?

Q. Methodological Answer :

Control Variables : Standardize assay conditions (pH, temperature, solvent).

Dose-Response Curves : Use ≥3 replicates to calculate mean IC₅₀.

Statistical Analysis : Apply ANOVA or Student’s t-test (p < 0.05) to identify outliers .

Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to validate target interactions .

Basic: What in vitro assays are suitable for evaluating antifungal activity?

Q. Methodological Answer :

  • Broth Microdilution : Test against Candida albicans (ATCC 90028) using RPMI-1640 medium.
  • Endpoint : Measure MIC (Minimum Inhibitory Concentration) after 48 hours .
  • Controls : Include fluconazole as a positive control (MIC range: 1–4 µg/mL).

Advanced: How can solubility limitations in biological assays be mitigated?

Q. Methodological Answer :

Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

Prodrug Design : Introduce hydrolyzable esters (e.g., methyl to ethyl groups) to enhance aqueous solubility .

Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

Advanced: What computational methods predict interaction modes with biological targets?

Q. Methodological Answer :

Docking : Use Schrödinger Suite or GOLD to model binding to enzymes (e.g., α-glucosidase).

MD Simulations : Run 100 ns trajectories in Desmond to assess stability of ligand-protein complexes .

Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyridine N) .

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